![molecular formula C18H22N2O B5020628 3-[1-(3-methoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5020628.png)
3-[1-(3-methoxybenzyl)-2-piperidinyl]pyridine
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Overview
Description
3-[1-(3-methoxybenzyl)-2-piperidinyl]pyridine, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as an analgesic drug. This compound was first synthesized in the 1990s by scientists at Abbott Laboratories, who were searching for new compounds that could be used to treat pain.
Mechanism of Action
The mechanism of action of 3-[1-(3-methoxybenzyl)-2-piperidinyl]pyridine involves activation of the alpha4beta2 nicotinic acetylcholine receptor. This activation leads to the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. These neurotransmitters are believed to play a role in the analgesic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to produce analgesic effects in animal models of pain. These effects are believed to be mediated by the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. In addition to its analgesic effects, this compound has also been shown to produce some side effects, including nausea, vomiting, and sedation.
Advantages and Limitations for Lab Experiments
One advantage of 3-[1-(3-methoxybenzyl)-2-piperidinyl]pyridine is its potent analgesic effects in animal models of pain. This makes it a useful tool for studying the mechanisms of pain and for developing new analgesic drugs. However, one limitation of this compound is its side effects, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 3-[1-(3-methoxybenzyl)-2-piperidinyl]pyridine. One area of interest is the development of new analgesic drugs based on the mechanism of action of this compound. Another area of interest is the study of the long-term effects of this compound on the central nervous system. Finally, there is also interest in the development of new methods for synthesizing this compound and related compounds.
Synthesis Methods
The synthesis of 3-[1-(3-methoxybenzyl)-2-piperidinyl]pyridine involves several steps, including the reaction of 2-cyanopyridine with 3-methoxybenzylamine to form the corresponding amide. This intermediate is then reduced with lithium aluminum hydride to produce the key intermediate, this compound. The final product is obtained by treating this intermediate with hydrochloric acid.
Scientific Research Applications
3-[1-(3-methoxybenzyl)-2-piperidinyl]pyridine has been extensively studied for its potential use as an analgesic drug. This compound is a potent agonist of the alpha4beta2 nicotinic acetylcholine receptor, which is found in the central nervous system. Activation of this receptor has been shown to produce analgesic effects in animal models of pain.
properties
IUPAC Name |
3-[1-[(3-methoxyphenyl)methyl]piperidin-2-yl]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-21-17-8-4-6-15(12-17)14-20-11-3-2-9-18(20)16-7-5-10-19-13-16/h4-8,10,12-13,18H,2-3,9,11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSIRIJRXMPDBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCCC2C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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